

Quantitative Data on Antioxidant Capacity

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Compound Focus: Friedelin

CAS No.: 559-74-0

Cat. No.: S528492

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The table below summarizes key experimental data on **friedelin**'s antioxidant activity from a study on *Azima tetracantha* Lam. leaves. The **IC50 value** (the concentration required to scavenge 50% of radicals) is a standard measure for comparing antioxidant potency, where a lower value indicates greater potency [1].

Assay Type	Specific Assay	Friedelin IC50 / Result	Reference Compound (IC50)
Free Radical Scavenging (in vitro)	DPPH Radical Scavenging	21.1 mM [1]	BHT (17.6 mM), Vitamin C (16.5 mM) [1]
	Hydroxyl Radical Scavenging	18.6 mM [1]	Curcumin (15.4 mM) [1]
	Nitric Oxide Radical Scavenging	12.4 mM [1]	Curcumin (10.2 mM) [1]
Reducing Power (in vitro)	Reducing Power Assay	Increased dose-dependently [1]	Comparable to BHT and Vitamin C [1]
In vivo Model	Carbon Tetrachloride (CCl4)-induced liver injury in rats	Restored levels of key antioxidant enzymes (SOD, CAT, GSH) [1]	--

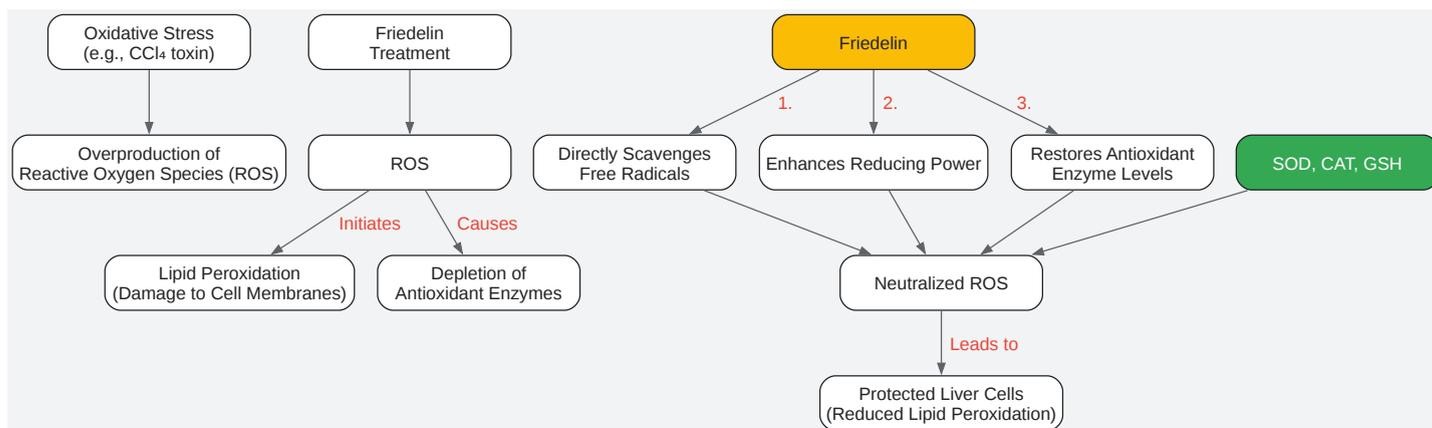
Detailed Experimental Protocols

The following are the methodologies used to generate the data in the table above, which are critical for evaluating and reproducing the results [1].

- **DPPH Radical Scavenging Assay:** A solution of DPPH radical in methanol was mixed with various concentrations of **friedelin**. The reaction mixture was incubated in the dark for 30 minutes, and the absorbance was measured at 517 nm. The percentage of inhibition was calculated to determine IC50 [1].
- **Hydroxyl Radical Scavenging Assay:** Hydroxyl radicals were generated in a mixture of EDTA, FeCl₃, ascorbic acid, H₂O₂, and deoxyribose. This was incubated with **friedelin**, and the extent of deoxyribose degradation was measured at 532 nm to calculate scavenging activity [1].
- **Nitric Oxide Radical Scavenging Assay:** Sodium nitroprusside in phosphate buffer was mixed with **friedelin** and incubated. The nitrite formed was measured using Griess reagent at 546 nm [1].
- **Reducing Power Assay:** Different concentrations of **friedelin** in phosphate buffer were mixed with potassium ferricyanide and trichloroacetic acid. The mixture was centrifuged, and the supernatant was mixed with FeCl₃. The absorbance was measured at 700 nm; a higher absorbance indicates greater reducing power [1].
- **In vivo Hepatoprotective Model:** Liver damage was induced in rats using CCl₄. **Friedelin** was administered prior to CCl₄ injection. After the experiment, liver homogenates were analyzed to measure the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and levels of reduced glutathione (GSH), which were all restored by **friedelin** treatment [1].

Mechanism of Action

The experimental data suggests **friedelin**'s antioxidant activity is multifaceted. The diagram below illustrates the key mechanisms involved in its protective effects, particularly in an in vivo liver damage model.



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*This diagram illustrates the proposed mechanism by which **friedelin** counteracts oxidative stress to protect liver cells [1].*

Conclusion for Research

Available data indicates **friedelin** is a compelling natural antioxidant. Its efficacy across multiple radical types and ability to protect liver cells in vivo suggests multi-target activity. However, a complete comparative profile requires more head-to-head studies with a wider range of natural and synthetic antioxidants.

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References

1. Antioxidant, free radical scavenging and liver protective ... [sciencedirect.com]

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